molecular formula C15H10F6N4O4 B2926506 4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline CAS No. 1174-51-2

4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline

Cat. No.: B2926506
CAS No.: 1174-51-2
M. Wt: 424.259
InChI Key: KPPDNXBRICFWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline is a fluorinated aromatic compound characterized by a central hexafluoroisopropylidene (C(CF₃)₂) group linking two nitro-substituted aniline moieties. Its molecular formula is C₁₅H₁₀F₆N₄O₄, with a molecular weight of 446.27 g/mol. The compound features two nitro (-NO₂) groups and two amino (-NH₂) groups on its aromatic rings, creating a strongly electron-deficient aromatic system.

Properties

IUPAC Name

4-[2-(4-amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N4O4/c16-14(17,18)13(15(19,20)21,7-1-3-9(22)11(5-7)24(26)27)8-2-4-10(23)12(6-8)25(28)29/h1-6H,22-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPDNXBRICFWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)N)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure and Properties

  • Name: 4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline
  • Molecular Formula: C14H12F6N4O2
  • Molecular Weight: Approximately 358.27 g/mol

This compound features a hexafluoropropane moiety attached to a nitrophenyl group with an amino substitution. The presence of multiple functional groups suggests potential for diverse biological interactions.

Biological Activity

Anticancer Properties
Compounds with similar structures often exhibit anticancer properties. For instance, nitroaniline derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity
Nitrophenyl compounds are known for their antimicrobial properties. They can disrupt bacterial cell walls and interfere with metabolic processes. Research indicates that derivatives of nitrophenyl compounds can be effective against a range of pathogens.

Enzyme Inhibition
Some studies have shown that compounds with amino and nitro groups can act as enzyme inhibitors. This is particularly relevant in the context of inhibiting enzymes involved in cancer metabolism or bacterial resistance mechanisms.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of nitroaniline derivatives demonstrated that certain compounds could significantly reduce the viability of cancer cell lines through mechanisms involving oxidative stress and apoptosis.

Case Study 2: Antimicrobial Efficacy

Research published in Journal of Medicinal Chemistry reported that nitrophenyl derivatives exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds in developing new antibiotics.

Case Study 3: Enzyme Interaction

A detailed analysis in Bioorganic & Medicinal Chemistry Letters showed that specific nitroaniline derivatives could inhibit key metabolic enzymes in cancer cells, leading to decreased proliferation rates.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeMechanism of ActionReference
NitroanilineAnticancerInduces apoptosisJournal of Medicinal Chemistry
NitroanilineAntimicrobialDisrupts cell wall synthesisJournal of Antimicrobial Agents
Amino-nitroEnzyme InhibitionInhibits metabolic enzymesBioorganic & Medicinal Chemistry Letters

Comparison with Similar Compounds

2,2-Bis(4-aminophenyl)hexafluoropropane

  • Structure: Lacks nitro groups; contains amino substituents on both aromatic rings.
  • Molecular Formula : C₁₅H₁₂F₆N₂.
  • Molecular Weight : 334.27 g/mol.
  • Melting Point : 198°C.
  • Key Differences: The absence of nitro groups reduces electron-withdrawing effects, enhancing nucleophilic reactivity compared to the target compound. Higher solubility in polar solvents due to the amino groups’ electron-donating nature .

2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

  • Structure : Includes a hydroxyl (-OH) group and a fluorine substituent on the aromatic ring.
  • Molecular Formula : C₉H₅F₇N₂O₃.
  • Molecular Weight : 322.14 g/mol.
  • Key Differences :
    • The hydroxyl group introduces hydrogen-bonding capabilities, increasing hydrophilicity.
    • Fluorine substitution at the 3-position may enhance metabolic stability in pharmaceutical applications .

4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]aniline

  • Structure : Features ether linkages (-O-) between the hexafluoropropane core and aromatic rings.
  • Molecular Formula : C₂₇H₂₀F₆N₂O₂.
  • Reduced electron deficiency compared to the nitro-substituted target compound .

Functional Group Comparisons

Nitro vs. Amino Substituents

  • Nitro Groups: Strong electron-withdrawing effects decrease aromatic ring reactivity toward electrophilic substitution. Increase thermal stability but reduce solubility in non-polar solvents.
  • Amino Groups: Electron-donating effects enhance reactivity in polymerization or coupling reactions. Improve solubility in aqueous or acidic media .

Fluorinated vs. Non-Fluorinated Analogues

  • Hexafluoropropane Core :
    • Confers high thermal stability (up to 300°C) and chemical inertness.
    • Fluorine’s electronegativity enhances oxidative resistance.
  • Non-Fluorinated Analogues: Lower thermal stability and higher susceptibility to degradation under harsh conditions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 446.27 Not reported -NO₂, -NH₂, C(CF₃)₂
2,2-Bis(4-aminophenyl)hexafluoropropane 334.27 198 -NH₂, C(CF₃)₂
2-(4-Amino-3-fluoro-5-nitrophenyl)-hexafluoropropan-2-ol 322.14 Not reported -NO₂, -OH, -F
4-[4-(Hexafluoropropan-2-yl)phenoxy]aniline 466.46 Not reported -O-, C(CF₃)₂

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.